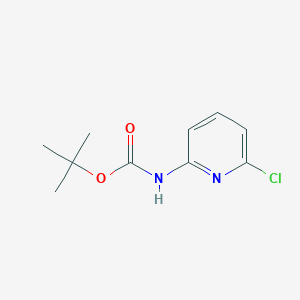

tert-Butyl (6-chloropyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYNRRQJJHZENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159603-71-1 | |

| Record name | 2-TERT-BUTOXYCARBONYLAMINO-6-CHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (6-chloropyridin-2-yl)carbamate CAS number 159603-71-1

An In-depth Technical Guide to tert-Butyl (6-chloropyridin-2-yl)carbamate

CAS Number: 159603-71-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals involved in organic synthesis and pharmaceutical research.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring substituted with a chlorine atom and a Boc-protected amine. This structure makes it a valuable building block in organic synthesis, particularly for introducing the 2-amino-6-chloropyridine moiety into more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine, which can be selectively removed under acidic conditions. The chlorine atom provides a reactive site for various cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. Its role is significant in the synthesis of various pharmaceutical agents.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 159603-71-1 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][4] |

| Molecular Weight | 228.68 g/mol | [2] |

| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [4] |

| Synonyms | 2-BOC-Amino-6-chloropyridine, 2-tert-Butoxycarbonylamino-6-chloropyridine | [2] |

| Appearance | Solid Crystalline Form | [1] |

| Melting Point | 87.5-89 °C | [2] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.89 ± 0.70 | [2] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2-8°C | [2][5] |

Note: Spectral data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[5]

Synthesis and Reactivity

Synthesis Workflow

The most common method for synthesizing this compound involves the protection of the primary amine of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Reactivity and Applications

The utility of this compound stems from its two primary reactive sites. The Boc-protected amine is stable under basic and nucleophilic conditions but can be easily deprotected using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The chloro-group on the pyridine ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

This reactivity makes it a crucial intermediate in the synthesis of complex pharmaceutical compounds, including:

-

ανβ6 Integrin Inhibitors: Used in the preparation of Tetrahydro-1,8-naphthyridine compounds which act as inhibitors for the ανβ6 integrin, a target for treating fibrotic diseases.[2]

-

Anti-inflammatory Agents: Serves as a building block for Filgotinib-related compounds, which are Janus kinase (JAK) inhibitors used in the treatment of inflammatory conditions.[5]

-

Anticoagulants: It is an important intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an oral anticoagulant.[6][7]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure for the N-Boc protection of 2-amino-6-chloropyridine.

-

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Use in Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for using the title compound in a Suzuki coupling reaction.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours. Monitor the reaction for completion by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the coupled product.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may be harmful if inhaled.[1]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2][5]

Conclusion

This compound (CAS: 159603-71-1) is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its dual reactivity, enabled by the Boc-protected amine and the reactive chlorine atom, allows for its strategic incorporation into a wide range of pharmaceutical targets. The well-established protocols for its synthesis and subsequent functionalization underscore its importance for researchers and scientists in the field of drug discovery and development.

References

- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate | 159603-71-1 [chemicalbook.com]

- 4. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 159603-71-1|this compound|BLD Pharm [bldpharm.com]

- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide on tert-Butyl (6-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.67 g/mol | [2] |

| CAS Number | 159603-71-1 | [1][2] |

| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [2] |

Role in Organic Synthesis

This compound is a valuable building block in organic chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules. Its structure, featuring a Boc-protected amine and a chlorinated pyridine ring, allows for a variety of chemical transformations.

One notable application is in the preparation of Tetrahydro-1,8-naphthyridine compounds, which have been investigated as potential ανβ6 integrin inhibitors.[3] The general workflow for its use as a synthetic intermediate is depicted below.

Experimental Protocols

While detailed experimental protocols are highly specific to the target molecule, a general procedure for the synthesis of a derivative from this compound would involve a cross-coupling reaction. For instance, a Suzuki coupling could be employed to introduce a new substituent at the 6-position of the pyridine ring, followed by the deprotection of the Boc group to liberate the free amine for further functionalization.

General Suzuki Coupling Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, a boronic acid or ester coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove the catalyst and inorganic salts.

-

Purification: Purify the resulting intermediate product by column chromatography.

General Boc Deprotection Protocol:

-

Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Reagent: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Reaction Conditions: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Workup: Neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution) and extract the deprotected product.

-

Purification: If necessary, purify the final product by column chromatography or recrystallization.

Note: These are generalized protocols and the specific reagents, solvents, temperatures, and reaction times will need to be optimized for each specific synthetic target.

References

- 1. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

Physical and chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its structural characteristics, physicochemical parameters, and includes a detailed experimental protocol for its synthesis and purification. All quantitative data is presented in clear, tabular format, and a logical workflow for its preparation is provided.

Core Properties and Data

This compound, also known as 2-(Boc-amino)-6-chloropyridine, is a stable, solid organic compound. Its molecular structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This protecting group strategy is crucial in multi-step organic syntheses, allowing for selective reactions at other sites of the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and use in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.67 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 87.5-89 °C | [2] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in polar organic solvents. | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are provided.

| Identifier | Value | Reference |

| CAS Number | 159603-71-1 | [1] |

| PubChem CID | 11253185 | [1] |

| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate | [1] |

| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | [1] |

| InChIKey | UEYNRRQJJHZENW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amine functionalities.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed method for the synthesis and purification of this compound.

Materials:

-

2-Amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to off-white solid.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily used in the construction of more complex molecules.

-

N-Protection: The Boc group serves as an effective protecting group for the amino functionality, allowing for reactions to be carried out on the pyridine ring, such as nucleophilic aromatic substitution at the chlorine-bearing carbon.

-

Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine.[4][5] This orthogonality is a key feature in multi-step synthesis.

-

Cross-Coupling Reactions: The chloro-substituted pyridine ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the synthesis of a wide range of substituted pyridine derivatives.

-

Medicinal Chemistry: This compound is a valuable building block in the synthesis of pharmaceutically active compounds, including kinase inhibitors and other therapeutic agents.[2]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, maintaining a temperature of 2-8°C under an inert atmosphere is recommended.[2]

Spectral Data

Detailed spectral data for the characterization of this compound is crucial for confirming its identity and purity. Representative data from similar Boc-protected amines are provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7-8 ppm). A singlet for the nine equivalent protons of the tert-butyl group will be observed in the upfield region (around δ 1.5 ppm). A broad singlet for the N-H proton of the carbamate will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, the carbonyl carbon of the carbamate group (around δ 150-155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.

References

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

tert-Butyl (6-chloropyridin-2-yl)carbamate structural information and IUPAC name

An In-depth Technical Guide on tert-Butyl (6-chloropyridin-2-yl)carbamate

This technical guide provides comprehensive structural information, physicochemical properties, and a representative synthetic protocol for this compound, a key intermediate in the development of pharmacologically active compounds.

Structural Information and IUPAC Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: tert-butyl N-(6-chloropyridin-2-yl)carbamate[1]

Synonyms: 2-BOC-Amino-6-chloropyridine, tert-Butyl N-(6-chloro-2-pyridyl)carbamate, (6-chloro-pyridin-2-yl)-carbamic acid tert-butyl ester[1][2]

Chemical Structure: The structure consists of a pyridine ring substituted with a chlorine atom at the 6-position and a tert-butoxycarbonylamino group at the 2-position. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.

Physicochemical and Identification Data

Quantitative data and key identifiers for this compound are summarized in the table below for easy reference by researchers and drug development professionals.

| Property | Value | Reference(s) |

| Molecular Formula | C10H13ClN2O2 | [1][2][3] |

| Molecular Weight | 228.67 g/mol | [1] |

| CAS Number | 159603-71-1 | [1][2][4] |

| Melting Point | 87.5-89 °C | [2] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| InChI Key | UEYNRRQJJHZENW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O).

Objective: To synthesize this compound from 2-amino-6-chloropyridine.

Materials:

-

2-amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP, e.g., 0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents) dropwise or in portions at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-16 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound as a solid.[5]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. Its primary application is as an intermediate in the synthesis of more complex molecules with potential therapeutic activities. For instance, it is used in the preparation of Tetrahydro-1,8-naphthyridine compounds, which have been investigated as ανβ6 integrin inhibitors.[2]

Visualization of Key Information

The following diagram illustrates the core structural information and its relationship to key chemical identifiers.

Caption: Core structural and identifier relationships.

References

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. tert-Butyl (6-Chloropyridin-2-yl)-carbamate [infochems.co.kr]

- 4. tert-Butyl (6-Chloropyridin-2-yl)-carbamate | 159603-71-1 [chemicalbook.com]

- 5. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]

In-depth Technical Guide: Solubility of tert-Butyl (6-chloropyridin-2-yl)carbamate in Organic Solvents

An Examination of Available Data and Methodologies for Drug Development Professionals

Abstract

tert-Butyl (6-chloropyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this specific compound. This document will, therefore, focus on presenting the available physicochemical properties, outlining a general experimental protocol for determining solubility, and providing a logical workflow for such an investigation, thereby equipping researchers with the necessary tools to generate this critical data in-house.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [2] |

| Melting Point | 87.5-89 °C | [2] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.89 ± 0.70 | [2] |

The presence of both a polar carbamate group and a moderately non-polar chloropyridinyl ring suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. It is anticipated to have higher solubility in polar aprotic and protic organic solvents and lower solubility in non-polar solvents. For a structurally similar compound, butyl (2-chloropyridin-4-yl)carbamate, it is noted to be soluble in organic solvents such as dichloromethane and has limited solubility in water.[3]

Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound in relevant organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Logical workflow for the experimental determination of solubility.

Synthesis and Purification Considerations

The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). While detailed protocols are proprietary or found within patent literature, the purification steps often mentioned, such as recrystallization or column chromatography, indirectly point to the compound's solubility characteristics in solvents like ethyl acetate and hexane mixtures. The choice of solvent for these purification steps is guided by the differential solubility of the product and any impurities.

Conclusion

For researchers, scientists, and drug development professionals, understanding the solubility of key intermediates like this compound is paramount. While this guide highlights a critical lack of publicly available quantitative solubility data for this compound, it provides a robust framework for its experimental determination. By following the outlined protocol and logical workflow, laboratories can generate the necessary data to optimize their synthetic and purification processes, ultimately facilitating more efficient drug development pipelines. The physicochemical properties presented here can aid in the initial selection of appropriate solvent systems for such studies.

References

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of tert-Butyl (6-chloropyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl (6-chloropyridin-2-yl)carbamate. Due to the limited availability of public spectroscopic data in the conducted searches, this document serves as a template outlining the necessary data for full characterization, the detailed experimental protocols for acquiring such data, and the logical workflow for its analysis. The provided tables are structured for the clear presentation of quantitative data upon its acquisition.

Compound Identification

| Parameter | Value |

| IUPAC Name | tert-butyl N-(6-chloropyridin-2-yl)carbamate |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| CAS Number | 159603-71-1 |

Spectroscopic Data Summary

The following tables are formatted for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (representative)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 0-15 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer.

Data Acquisition (ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Mass Range: m/z 50-500

Workflow and Structural Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the chemical structure of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

A Technical Guide to the Purity and Analytical Standards of tert-Butyl (6-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines the physical and chemical properties, proposed analytical methods for quality control, and potential impurity profiles. The information herein is intended to support researchers and drug development professionals in establishing robust quality control procedures.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [2] |

| CAS Number | 159603-71-1 | [2] |

| Melting Point | 87.5-89 °C | [2] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.89 ± 0.70 | [2] |

Analytical Standards and Purity

Potential Impurities

The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of Boc-protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).

Based on this, potential impurities may include:

-

Starting Materials: Unreacted 2-amino-6-chloropyridine.

-

Reagents: Residual di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol).

-

Byproducts: Di-Boc protected 2-amino-6-chloropyridine and products of side reactions.

-

Degradation Products: Products arising from the hydrolysis or thermal degradation of the final compound.

The following diagram illustrates a general synthetic and purification workflow for this compound.

Experimental Protocols for Quality Control

Robust analytical methods are essential for ensuring the quality and purity of this compound. The following sections detail proposed methodologies based on standard practices for similar compounds. These methods would require validation for this specific analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and quantifying impurities in this compound. A stability-indicating reversed-phase HPLC method is recommended.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

The following diagram outlines the analytical workflow for HPLC analysis.

Gas Chromatography (GC)

GC can be employed to detect volatile impurities such as residual solvents and certain byproducts. Due to the thermal lability of the Boc group, careful optimization of the injector temperature is crucial to prevent on-column degradation.

Table 3: Proposed GC Method Parameters

| Parameter | Proposed Condition |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C (or lower to minimize degradation) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Volume | 1 µL (split injection) |

| Sample Preparation | 5 mg/mL in Dichloromethane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (typically 7-8 ppm). The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively) and the carbonyl carbon of the carbamate (around 153 ppm). The signals for the chlorinated pyridine ring will also be present in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it is invaluable for impurity identification.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, including the loss of the tert-butyl group, isobutylene, and the entire Boc group.

The following diagram illustrates a proposed mass spectral fragmentation pathway.

Conclusion

The purity and analytical standards outlined in this guide provide a framework for the quality control of this compound. The proposed analytical methods, including HPLC, GC, NMR, and MS, are based on established principles for the analysis of related compounds. It is imperative that these methods are validated for their intended use to ensure the consistent quality and purity of this important pharmaceutical intermediate. This guide serves as a starting point for the development of a comprehensive quality control strategy.

References

- 1. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. tert-Butyl (6-chloropyridin-3-yl)carbamate | 171178-45-3 [sigmaaldrich.com]

- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of Key Edoxaban Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the core intermediates of Edoxaban, a direct oral anticoagulant. This document details the synthetic pathways, experimental protocols, and quantitative data for the three key structural components of Edoxaban, offering valuable insights for researchers and professionals in drug development and manufacturing.

Core Intermediates of Edoxaban

The synthesis of Edoxaban relies on the convergence of three key intermediates, each requiring precise chemical synthesis and control of stereochemistry. These core building blocks are:

-

Intermediate I: tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate

-

Intermediate II: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

-

Intermediate III: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

The strategic assembly of these intermediates is crucial for the efficient and stereoselective synthesis of the final active pharmaceutical ingredient (API).

Synthesis of Intermediate I: The Chiral Diamine Core

The synthesis of tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (Intermediate I) is a critical and challenging aspect of the overall Edoxaban synthesis due to the presence of three stereocenters. Various synthetic strategies have been developed to achieve high stereoselectivity and yield.

Synthetic Pathway Overview

A common approach involves the formation of an azido intermediate, followed by reduction to the corresponding amine. This pathway allows for the controlled introduction of the amino groups with the desired cis-stereochemistry.

Experimental Protocols

Synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide

This protocol is based on a method described in patent CN115724792A.

-

To a reaction flask, add 150.7 g (568.7 mmol) of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate III precursor) and 500 mL of ethanol.

-

Cool the reaction system to 0-10°C.

-

Slowly add 43.1 g (426.7 mmol) of triethylamine.

-

Add 100.0 g (473.9 mmol) of (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide.

-

After the addition is complete, heat the reaction system to 70-75°C.

-

When the system temperature reaches 55-60°C, add an additional 14.4 g (142.6 mmol) of triethylamine.

-

Maintain the temperature at 70-75°C and stir for 16 hours.

-

Monitor the reaction completion by liquid chromatography.

-

Cool the system to 50-55°C and add 900 mL of purified water dropwise.

-

After the addition, cool to 20-25°C and stir for 1 hour.

-

Collect the solid product by suction filtration.

Reduction to tert-butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (Intermediate I)

This protocol is a general representation of a palladium-catalyzed hydrogenation.

-

In a hydrogen reactor, add 5.0 g (12.7 mmol) of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, 0.1 g (2% wt) of Pd/C, and 40 mL of methanol.

-

Carry out the reaction at 50-55°C for 8 hours under a hydrogen atmosphere.

-

Upon completion, the crude product is further processed to yield Intermediate I.

Quantitative Data

| Parameter | Value | Reference |

| Azido Intermediate Yield | 88.0% | [1] |

| Purity (HPLC) | >99% | |

| Reduction Yield | Quantitative | [2] |

Synthesis of Intermediate II: The Thiazole Moiety

5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Intermediate II) forms the core of the thiazole carboxamide group in Edoxaban. It is typically synthesized and used as its hydrochloride salt to improve stability and handling.

Synthetic Pathway Overview

The synthesis of Intermediate II often involves the cyclization of a piperidine derivative to form the thiazole ring.

Experimental Protocol

Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

This protocol is a representative procedure for the final hydrolysis and salt formation step.

-

A solution of the corresponding ethyl ester of Intermediate II in ethanol is prepared.

-

The solution is cooled with an ice-water bath.

-

1N HCl in ethanol (7.5 mL) is added to the mixture.

-

The mixture is stirred for 1.5 hours.

-

The precipitated crystals are collected by filtration and washed with ethanol (2 mL).

-

The wet crystals are dried at room temperature under reduced pressure to yield the hydrochloride salt of Intermediate II.[3]

Quantitative Data

| Parameter | Value | Reference |

| Melting Point | 199.0 to 203.0 °C | [4] |

| Purity | High | |

| Storage | 2-8°C under inert gas | [4] |

Synthesis of Intermediate III: The Chloropyridine Moiety

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Intermediate III) is the third key component, which introduces the chloropyridine oxalamide side chain to the Edoxaban molecule.

Synthetic Pathway Overview

This intermediate is typically prepared through the reaction of 2-amino-5-chloropyridine with an oxalate derivative.

Experimental Protocol

A general procedure involves the condensation of 2-amino-5-chloropyridine with a suitable oxalate, such as diethyl oxalate, often in the presence of a base and an appropriate solvent. The reaction conditions are typically mild.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C9H9ClN2O3 | [5] |

| Molecular Weight | 228.63 g/mol | [5] |

| Appearance | White or light yellow crystalline powder |

Conclusion

The synthesis of Edoxaban is a complex process that hinges on the efficient and stereocontrolled preparation of its key intermediates. This guide has outlined the synthetic pathways and provided detailed experimental insights into the preparation of the chiral diamine, the thiazole, and the chloropyridine moieties. A thorough understanding of these synthetic routes, coupled with robust process development and analytical characterization, is essential for the successful and scalable manufacturing of this important anticoagulant. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of pharmaceutical synthesis and development.

References

- 1. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 2. CN115724792A - A kind of edoxaban key intermediate and its synthetic method - Google Patents [patents.google.com]

- 3. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]

- 4. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 5. echemi.com [echemi.com]

The Pivotal Role of tert-Butyl (6-chloropyridin-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Key Building Block in the Synthesis of Novel Therapeutics

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological activities. Among these, tert-butyl (6-chloropyridin-2-yl)carbamate has emerged as a crucial building block, offering medicinal chemists a reliable and adaptable scaffold for the construction of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective enzyme inhibitors and receptor antagonists.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data for key derivatives, and visualizations of relevant signaling pathways and synthetic workflows to facilitate a deeper understanding of this compound's importance.

Core Compound Profile

This compound is a Boc-protected derivative of 2-amino-6-chloropyridine. The presence of the chlorine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amino group allows for subsequent deprotection and functionalization. This combination of features makes it an ideal starting material for structure-activity relationship (SAR) studies and the synthesis of targeted therapeutics.

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 87.5-89 °C |

| CAS Number | 159603-71-1 |

Synthesis and Key Reactions

The primary route to this compound involves the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. The precursor, 2-amino-6-chloropyridine, can be synthesized via several methods, most commonly through the reduction of 2-chloro-6-nitropyridine or the amination of 2,6-dichloropyridine.[1][2]

The reactivity of this compound is dominated by the chemistry of the chloropyridine ring. The chlorine atom is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, which are fundamental to its utility in medicinal chemistry.

Applications in Medicinal Chemistry

The versatility of this compound as a synthetic intermediate is highlighted by its use in the development of several classes of biologically active molecules.

Integrin Inhibitors: Targeting Fibrosis and Cancer

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes, including fibrosis and cancer. The αvβ6 integrin, in particular, is a key activator of transforming growth factor-beta (TGF-β), a profibrotic cytokine.

This compound is a key starting material in the synthesis of tetrahydro-1,8-naphthyridine-based αvβ6 integrin inhibitors. These compounds often feature a core structure accessible through a multi-step synthesis involving the initial functionalization of the chloropyridine ring.

Example: Synthesis of GSK3008348 Precursors

A representative synthetic approach involves a Suzuki coupling to introduce a suitable aromatic or heteroaromatic group at the 6-position of the pyridine ring, followed by further transformations to construct the tetrahydro-1,8-naphthyridine core.

Biological Activity of a Representative αvβ6 Integrin Inhibitor (GSK3008348)

| Target | IC₅₀ (nM) | pIC₅₀ |

| αvβ6 | 1.50 | 8.4 |

| αvβ1 | 2.83 | - |

| αvβ3 | 12.53 | 6.0 |

| αvβ5 | 4.00 | 6.9 |

| αvβ8 | 2.26 | 7.7 |

αvβ6 Signaling Pathway

The diagram below illustrates the role of αvβ6 integrin in activating TGF-β, which in turn initiates a signaling cascade leading to fibrosis. Inhibitors developed from this compound block this initial activation step.

Akt Kinase Inhibitors: A Strategy for Cancer Therapy

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making Akt (Protein Kinase B) a prime target for anticancer drug development.

This compound serves as a versatile scaffold for the synthesis of potent Akt inhibitors. The chloropyridine moiety can be elaborated through various cross-coupling reactions to introduce functionalities that interact with the ATP-binding pocket of the Akt kinase.

Example: Precursors for Pan-Akt Inhibitors like GSK690693

The synthesis of complex Akt inhibitors often involves the coupling of the chloropyridine core with other heterocyclic systems. For example, a Buchwald-Hartwig amination could be employed to link the pyridine ring to a suitable amine-containing fragment, which forms a key part of the final inhibitor.

Biological Activity of a Representative Pan-Akt Inhibitor (GSK690693)

| Target | IC₅₀ (nM) |

| Akt1 | 2 |

| Akt2 | 13 |

| Akt3 | 9 |

PI3K/Akt/mTOR Signaling Pathway

The following diagram outlines the central role of Akt in this signaling cascade. Inhibitors derived from this compound can effectively block the downstream signaling that promotes cancer cell survival and proliferation.

TRPV1 Antagonists: Targeting Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. It is a well-established target for the development of novel analgesics.

The 6-chloropyridin-2-yl motif is a key structural feature in a number of potent TRPV1 antagonists. This compound provides a convenient entry point for the synthesis of these compounds.

Example: Synthesis of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide)

While BCTC itself has a 3-chloropyridin-2-yl moiety, the synthetic strategies often involve precursors that can be derived from 2-amino-6-chloropyridine. The Boc-protected amine can be deprotected and subsequently reacted to form the urea linkage characteristic of many TRPV1 antagonists.

Biological Activity of BCTC

| Assay | IC₅₀ (nM) |

| Capsaicin-induced rat TRPV1 activation | 35 |

| Acid-induced rat TRPV1 activation | 6.0 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chloropyridine

This procedure describes a common method for the synthesis of the precursor to the title compound.

Method: Reduction of 2-Chloro-6-nitropyridine

-

To a solution of 2-chloro-6-nitropyridine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or methanol), add sodium borohydride (NaBH₄) (4.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-amino-6-chloropyridine.[1]

Protocol 2: Synthesis of this compound

This protocol details the Boc protection of 2-amino-6-chloropyridine.

Method: Boc Protection

-

Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) (1.5 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 3: Representative Suzuki Coupling Reaction

This protocol illustrates a general procedure for the functionalization of the title compound.

Method: Palladium-Catalyzed Suzuki Coupling

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key functional handles—a Boc-protected amine and a reactive chlorine atom—provide a robust platform for the construction of complex and diverse molecular scaffolds. As demonstrated by its application in the synthesis of potent inhibitors of αvβ6 integrin, Akt kinase, and the TRPV1 channel, this compound has proven instrumental in the development of novel therapeutic agents for a range of diseases, including fibrosis, cancer, and pain. The synthetic strategies and biological data presented in this guide underscore the continued importance of this compound in the arsenal of the modern medicinal chemist.

References

Commercial Suppliers and Technical Guide for tert-Butyl (6-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, commercial availability, and its application in the development of therapeutic agents, particularly αvβ6 integrin inhibitors.

Introduction

This compound (CAS No. 159603-71-1) is a Boc-protected derivative of 2-amino-6-chloropyridine. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. This stability makes this compound a crucial building block in the multi-step synthesis of complex molecules, most notably in the development of inhibitors for the αvβ6 integrin, a key target in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][2][3]

Physicochemical Properties

The quantitative data for this compound is summarized in the table below, compiled from various commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 159603-71-1 | PubChem[4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | Chongqing Chemdad Co.[1], PubChem[4] |

| Molecular Weight | 228.68 g/mol | Chongqing Chemdad Co.[1] |

| 228.67 g/mol | PubChem[4] | |

| Melting Point | 87.5-89 °C | Chongqing Chemdad Co.[1] |

| Boiling Point (Predicted) | 282.2 ± 25.0 °C | Chongqing Chemdad Co.[1] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | Chongqing Chemdad Co.[1] |

| Purity | ≥97% | Acros Pharmatech, Chongqing Chemdad Co.[1] |

| InChI Key | UEYNRRQJJHZENW-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=CC=C1)Cl | PubChem[4] |

Commercial Suppliers

A number of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound is available in various quantities to suit research and development needs.

| Supplier | Purity | Available Quantities |

| Acros Pharmatech | ≥97% | 5g, 10g, 25g, Bulk |

| Chongqing Chemdad Co., Ltd. | ≥97% | Inquire for details |

| Laibo Chem | Not specified | 250mg, 5g |

| MOLBASE | Varies by supplier | Varies by supplier |

Synthesis Protocol: Boc Protection of 2-Amino-6-chloropyridine

The synthesis of this compound is achieved through the protection of the amino group of 2-amino-6-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a standard N-tert-butoxycarbonylation reaction.

General Experimental Protocol:

This protocol is a generalized procedure based on standard Boc protection methodologies.[5][6]

Materials:

-

2-Amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Sodium Bicarbonate)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: Dissolve 2-amino-6-chloropyridine in a suitable solvent such as THF or DCM in a round-bottom flask.

-

Addition of Base and Boc Anhydride: To the stirred solution, add the base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). A catalytic amount of DMAP can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Application in Drug Discovery: Synthesis of αvβ6 Integrin Inhibitors

This compound is a vital intermediate in the synthesis of potent and selective αvβ6 integrin inhibitors, such as GSK3008348, which has been investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] The αvβ6 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.[3]

Below is a diagram illustrating the role of αvβ6 in the TGF-β signaling pathway.

Caption: Role of αvβ6 integrin in TGF-β activation and fibrosis.

The synthesis of αvβ6 integrin inhibitors often involves the coupling of the protected aminopyridine core with other fragments. The following diagram illustrates a generalized experimental workflow for the synthesis of a hypothetical αvβ6 integrin inhibitor using this compound.

References

- 1. tert-Butyl (6-Chloropyridin-2-yl)-carbamate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

Methodological & Application

Synthesis of tert-Butyl (6-chloropyridin-2-yl)carbamate from 2-amino-6-chloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of tert-butyl (6-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The procedure involves the protection of the amino group of 2-amino-6-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Introduction

The protection of amino groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The title compound, this compound, serves as a versatile building block in the synthesis of a range of biologically active molecules. This protocol details a reliable and efficient method for its preparation from commercially available 2-amino-6-chloropyridine.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-6-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a non-nucleophilic base, triethylamine.

Application Notes and Protocols: Boc Protection of 2-amino-6-chloropyridine

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a detailed protocol for the Boc protection of 2-amino-6-chloropyridine, a common building block in the synthesis of pharmaceutical intermediates. The reaction involves the treatment of 2-amino-6-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to yield tert-butyl (6-chloropyridin-2-yl)carbamate.

Reaction Scheme

The overall reaction for the Boc protection of 2-amino-6-chloropyridine is as follows:

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1][3] The subsequent collapse of the tetrahedral intermediate results in the formation of the desired N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[3] The use of a base is often employed to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

Experimental Protocol

This protocol is a general guideline and can be optimized for specific laboratory conditions and scales.

Materials:

-

2-amino-6-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A typical concentration is in the range of 0.1-0.5 M.

-

Addition of Base: Add a base to the solution. Common choices include triethylamine (1.2-1.5 eq) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq).[4][5]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, this compound, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Boc protection of aminopyridines, based on literature precedents.[4][6]

| Parameter | Value |

| Reactant | 2-amino-6-chloropyridine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (TEA) / DMAP |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | 80-95% |

| Product | This compound |

| CAS Number | 159603-71-1 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.67 g/mol |

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general mechanism for the Boc protection of an amine using di-tert-butyl dicarbonate.

Caption: General mechanism for the Boc protection of an amine.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental protocol for the Boc protection of 2-amino-6-chloropyridine.

Caption: Experimental workflow for Boc protection.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a solid with a low melting point and can be irritating. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

This protocol provides a reliable method for the Boc protection of 2-amino-6-chloropyridine, a crucial transformation in the synthesis of many biologically active molecules. By following these guidelines, researchers can achieve high yields of the desired product in a safe and efficient manner.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl (6-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines within organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from heterocyclic amines, such as tert-butyl (6-chloropyridin-2-yl)carbamate, is a critical transformation in the synthesis of numerous pharmaceutical intermediates. This document provides detailed protocols and comparative data for the acidic deprotection of this specific substrate, yielding the key synthetic building block, 6-chloro-2-aminopyridine.